![molecular formula C16H15FN2OS B2920394 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1209753-75-2](/img/structure/B2920394.png)
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic molecule known for its potential applications in scientific research. This compound features a combination of fluorine, sulfur, and nitrogen atoms integrated into a heterocyclic framework, making it an interesting subject for study in various fields.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several routes:
Coupling reactions:
Cyclization processes: : Another method includes cyclization reactions where intermediate compounds undergo ring closure in the presence of appropriate catalysts and reagents.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up through continuous flow chemistry. This technique allows for the efficient mixing of reactants and precise control of reaction conditions, ensuring high yields and consistent product quality.
化学反应分析
Types of Reactions
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo a variety of chemical reactions, including:
Oxidation: : This reaction can introduce additional functional groups or alter existing ones, leading to new derivatives.
Reduction: : Useful for modifying the sulfur group or the pyridine ring.
Substitution: : Enables the replacement of the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: : Commonly used agents are lithium aluminum hydride and sodium borohydride.
Catalysts: : Palladium on carbon and copper catalysts are frequently employed in these reactions.
Major Products
科学研究应用
Chemistry
Material science: : The compound's unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Catalysis: : It can be explored as a catalyst or a ligand in various catalytic processes.
Biology and Medicine
Drug discovery: : Its structural complexity and functional groups make it a potential lead compound for the development of new pharmaceuticals.
Biological assays: : The compound can be used in assays to study biological processes and interactions at the molecular level.
Industry
Agriculture: : Possible use as a component in agrochemicals to enhance crop protection and yield.
Chemical synthesis: : Its derivatives may serve as intermediates in the synthesis of more complex molecules.
作用机制
The compound exerts its effects through various molecular interactions:
Molecular Targets: : It can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: : The pathways influenced by the compound can vary widely, depending on its specific application and the biological context in which it is used.
相似化合物的比较
Similar Compounds
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl] derivatives: : These derivatives may have modifications in the tetrahydroquinoline ring or the fluorinated aromatic group.
Other tetrahydroquinoline compounds: : Including those without the fluorine or sulfur groups, for example, 1,2,3,4-tetrahydroquinoline itself.
Uniqueness
What sets 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline apart is its combination of a fluorinated aromatic ring, a sulfur-containing pyridine group, and a tetrahydroquinoline scaffold. This structural combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-21-15-13(5-2-8-18-15)16(20)19-9-3-4-11-6-7-12(17)10-14(11)19/h2,5-8,10H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCVFHVAYJPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
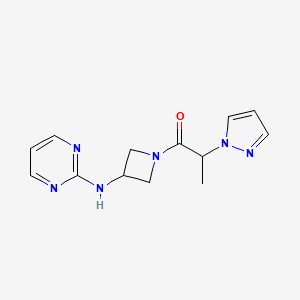

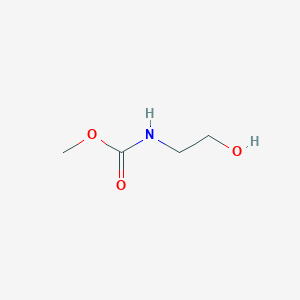
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
![2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2920319.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2920322.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2920323.png)
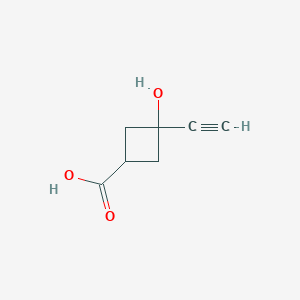
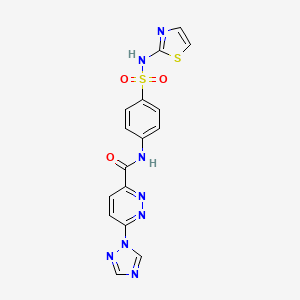
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)
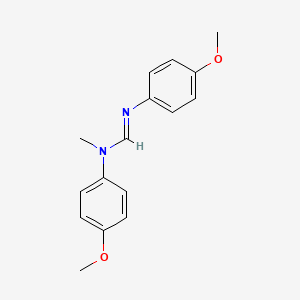
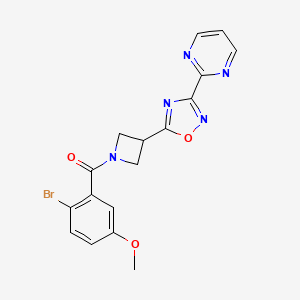
![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
